REACTION_CXSMILES
|
CO[C:3]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:6]([O:7][CH3:8])=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15].C(O)(=O)C.[CH2:21]([CH2:23][NH2:24])[OH:22]>>[N+:11]([C:10]1[CH:9]=[C:6]([O:7][CH3:8])[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[C:3]=1[NH:24][CH2:23][CH2:21][OH:22])([O-:13])=[O:12]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(OC)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated red crystals were filtered with suction
|
Type
|
CUSTOM
|
Details
|
0.9 g (78 percent of the theoretical yield) of the product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(NCCO)C(=CC(=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |